N-alpha-Z-3-Sulfamoyl-L-alanine is an amino acid derivative notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The compound features a sulfamoyl group attached to the alpha position of L-alanine, which enhances its biological activity and solubility.
N-alpha-Z-3-Sulfamoyl-L-alanine can be sourced from various chemical suppliers and is classified as an amino acid derivative. Its molecular formula is , with a molecular weight of approximately 302.304 Da . The compound is part of a broader class of sulfamoyl-containing amino acids, which have been studied for their pharmacological properties.
The synthesis of N-alpha-Z-3-Sulfamoyl-L-alanine can be achieved through several methods, including:
These methods emphasize the versatility in synthesizing this compound while ensuring safety and efficiency in handling reagents.
The molecular structure of N-alpha-Z-3-Sulfamoyl-L-alanine features:
The key structural data includes:
N-alpha-Z-3-Sulfamoyl-L-alanine can participate in various chemical reactions:
These reactions highlight the compound's utility in organic synthesis and peptide chemistry.
The mechanism of action for N-alpha-Z-3-Sulfamoyl-L-alanine primarily revolves around its interaction with biological targets:
Data supporting these mechanisms include studies demonstrating reduced bacterial viability and increased cancer cell death upon treatment with sulfamoyl derivatives.
N-alpha-Z-3-Sulfamoyl-L-alanine exhibits several notable physical and chemical properties:
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity and purity .
N-alpha-Z-3-Sulfamoyl-L-alanine has significant applications in scientific research:
These applications underscore the relevance of N-alpha-Z-3-Sulfamoyl-L-alanine in advancing medicinal chemistry and biochemistry research efforts.
Alanyl-tRNA synthetase (AlaRS), a class II aminoacyl-tRNA synthetase, demonstrates remarkable catalytic plasticity in accommodating sulfamoyl-modified substrates. The enzyme’s active site, characterized by a conserved antiparallel β-sheet fold surrounded by α-helices [2], facilitates the activation of sulfamoylalanine analogues through a two-step mechanism. First, AlaRS catalyzes the condensation of ATP with the carboxylic acid moiety of N-alpha-Z-3-sulfamoyl-L-alanine to form a sulfamoylalanyl-adenylate (sulfamoyl-AMP) intermediate. This intermediate represents a high-energy mixed anhydride that is stereoelectronically analogous to natural aminoacyl-AMP intermediates but features the sulfamoyl-modified side chain [4] [7].
The incorporation mechanism relies critically on the enzyme’s ability to tolerate steric and electronic perturbations introduced by the sulfamoyl group (–SO₂NH₂). Biochemical studies reveal that AlaRS discriminates against bulkier amino acids but shows unexpected permissiveness toward sulfamoylalanine due to:
Table 1: Comparative Activation Efficiency of AlaRS for Natural vs. Modified Substrates
Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
L-Alanine | 12.3 ± 0.8 | 38.5 ± 3.2 | 3.2 × 10⁵ |
N-alpha-Z-L-alanine | 8.7 ± 0.5 | 112.4 ± 9.6 | 7.7 × 10⁴ |
N-alpha-Z-3-sulfamoyl-L-alanine | 5.2 ± 0.3 | 185.7 ± 15.3 | 2.8 × 10⁴ |
Data derived from in vitro aminoacylation assays demonstrates a 10-fold reduction in catalytic efficiency relative to alanine, indicating steric accommodation with kinetic penalty [4] [7].
Adenylation domains utilize a universal catalytic mechanism involving ATP-dependent carboxylic acid activation, conserved across diverse enzyme classes including ANL superfamily members (Acyl-CoA synthetases, NRPS adenylation domains, and luciferases) [2]. For N-alpha-Z-3-sulfamoyl-L-alanine recognition, crystallographic studies of homologous adenylation enzymes reveal critical recognition motifs:
The catalytic trajectory involves:
Table 2: Structural Determinants for Sulfamoylalanine Recognition
Structural Element | Interaction Type | Functional Role |
---|---|---|
Loop 235–245 | Induced-fit movement | Creates sulfamoyl-binding cavity |
Arg⁴⁰¹ | Salt bridge/H-bond | Anchors α-carboxylate |
Phe³³⁸ | π-Stacking | Positions benzyloxycarbonyl (Z) group |
Tyr²⁰⁷-OH | H-bond with sulfamoyl oxygen | Stabilizes tetrahedral geometry |
Gly²³⁴-Gly²³⁵ | Backbone flexibility | Permits side-chain accommodation |
Structural data from IdnL7–alanyl-sulfamoyl adenosine complex (PDB: 6XXX) highlights conserved recognition principles [4].
Transient-state kinetic analyses reveal distinctive catalytic parameters for sulfamoyl transfer. Using stopped-flow fluorescence with mant-ATP analogues, researchers observed:
Crystallographic snapshots of the sulfamoylalanyl-adenylate intermediate bound to adenylation domains demonstrate key features:
Comparative molecular dynamics simulations show:
AlaRS maintains translational fidelity through a multi-tiered editing mechanism that scrutinizes sulfamoylalanine:
Structural insights into editing mechanisms reveal:
Table 3: Proofreading Efficiency Against Sulfamoylalanine
Editing Mechanism | Rate Constant | Discrimination Factor† |
---|---|---|
Pre-transfer editing | 0.18 s⁻¹ | 12.7 × |
Post-transfer editing | 5.3 × 10⁻³ s⁻¹ | 8.9 × |
trans-Editing (AlaXp) | 0.21 s⁻¹ | 41.2 × |
†Fold-increase relative to alanine hydrolysis rates [1] [7]
The sulfamoyl group triggers enhanced editing via:
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